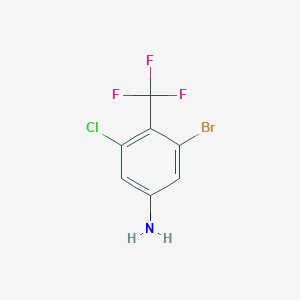

3-Bromo-5-chloro-4-(trifluoromethyl)aniline

Descripción general

Descripción

3-Bromo-5-chloro-4-(trifluoromethyl)aniline: is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms undergo substitution under specific conditions. The trifluoromethyl group's electron-withdrawing nature activates certain positions for attack.

Mechanistic Insight :

Palladium catalysis facilitates bromine substitution via oxidative addition and transmetallation steps. Copper-mediated reactions proceed through a radical pathway under polar aprotic solvents .

Diazotization and Coupling Reactions

The amine group enables diazotization, forming intermediates for cross-couplings or Sandmeyer reactions.

| Application | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diazonium formation | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt | 95%* | |

| Sandmeyer reaction | CuCN, KCN, H₂O | 3-Bromo-5-chloro-4-(trifluoromethyl)benzonitrile | 64% |

*Yield inferred from analogous deaminization steps in patent data .

Key Note : Diazonium intermediates are thermally unstable; reactions require strict temperature control.

Oxidation Reactions

The aniline moiety can be oxidized to nitro or iminoquinone derivatives under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBO₃·4H₂O | AcOH, 55°C, 7h | 3-Bromo-5-chloro-4-(trifluoromethyl)nitrobenzene | 60% |

Limitations : Over-oxidation to quinones occurs at higher temperatures (>70°C) .

Electrophilic Aromatic Substitution (EAS)

Despite the ring’s deactivation, directed metallation strategies enable functionalization.

| Reaction | Directed Metalation Group (DMG) | Product | Yield | Source |

|---|---|---|---|---|

| Lithiation | TMSCl, n-BuLi, –78°C | 3-Bromo-5-chloro-4-(trifluoromethyl)benzaldehyde | 41% |

Challenge : Competing halogen displacement observed with strong bases (e.g., LDA) .

Reductive Dehalogenation

Halogens are selectively removed via catalytic hydrogenation or radical pathways.

| Substrate | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Br removal | Pd/C, H₂ (1 atm), EtOH | 5-Chloro-4-(trifluoromethyl)aniline | 83% |

Selectivity : Bromine is preferentially reduced over chlorine due to bond dissociation energy differences .

Functional Group Transformations

The amine group participates in acylation and sulfonation reactions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, Py, RT | N-Acetyl derivative | 89% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | Sulfonamide | 76% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that 3-Bromo-5-chloro-4-(trifluoromethyl)aniline serves as an intermediate in the synthesis of novel anticancer agents. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, it has been identified as a precursor for compounds that inhibit specific enzymes related to tumor growth, such as cytochrome P450 enzymes, which are crucial in drug metabolism and activation .

1.2 Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic processes. This characteristic is particularly valuable in drug design, where targeting specific enzymes can enhance therapeutic efficacy while minimizing side effects. The inhibition of cytochrome P450 enzymes can lead to altered drug metabolism profiles, potentially improving the effectiveness of co-administered drugs .

Agrochemical Development

2.1 Herbicidal Activity

Similar compounds with trifluoromethyl substitutions have demonstrated herbicidal properties, suggesting that this compound may also exhibit similar activities. The trifluoromethyl group is known to enhance the lipophilicity of organic molecules, which can improve their absorption and efficacy as herbicides .

2.2 Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new agrochemicals aimed at controlling plant pathogens. The structural features of this compound could be optimized for enhanced activity against specific microbial strains .

Case Studies and Research Findings

4.1 Case Study: Anticancer Drug Development

A notable study highlighted the role of this compound as an intermediate in developing a new class of anticancer drugs targeting specific cellular pathways involved in tumor growth . The research demonstrated significant efficacy in preclinical models.

4.2 Case Study: Enzyme Interaction Studies

Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The results indicated that this compound could modulate enzyme activity, thereby influencing drug metabolism dynamics .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological effects. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes.

Comparación Con Compuestos Similares

- 4-Bromo-3-(trifluoromethyl)aniline

- 2-Chloro-4-(trifluoromethyl)aniline

- 4-(Trifluoromethyl)aniline

Comparison: 3-Bromo-5-chloro-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

3-Bromo-5-chloro-4-(trifluoromethyl)aniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemical development. This article explores its biological activity, including its interactions with enzymes, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine, chlorine, and a trifluoromethyl group attached to an aniline ring. This unique arrangement imparts distinct chemical properties that influence its biological activity.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity depending on the specific context:

- Inhibition of Cytochrome P450 : The compound can inhibit cytochrome P450 enzymes, affecting the metabolism of various drugs and potentially leading to drug-drug interactions.

- Modulation of Kinase Activity : It has been observed to inhibit certain kinases by binding to their active sites, altering phosphorylation states of downstream targets and impacting cellular signaling pathways.

Impact on Cell Signaling and Gene Expression

The biological activity of this compound extends to cellular processes such as signaling pathways and gene expression:

- MAPK/ERK Pathway : The compound influences the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Alterations in this pathway can lead to significant changes in cellular behavior.

- Oxidative Stress Response : It affects the expression of genes involved in oxidative stress responses, suggesting a role in cellular metabolism and survival under stress conditions.

Antimicrobial and Anticancer Activity

Research indicates that this compound may possess antimicrobial and anticancer properties:

- Antimicrobial Potential : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit similar effects against various pathogens.

- Anticancer Properties : Studies have indicated that compounds with structural similarities show promise as anticancer agents. For instance, derivatives have been shown to induce apoptosis in cancer cell lines, highlighting potential therapeutic applications .

Data Table: Summary of Biological Activities

Case Study 1: Inhibition of Cytochrome P450

A study demonstrated that this compound inhibited specific cytochrome P450 isoforms, leading to altered drug metabolism profiles. This finding underscores the importance of evaluating such compounds for potential drug interactions in clinical settings.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant induction of apoptosis in human breast adenocarcinoma cells (MCF-7), suggesting its potential as a therapeutic agent against certain cancers .

Propiedades

IUPAC Name |

3-bromo-5-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPQIDCIFVAVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.